molecular formula C5H11ClF3N B6277141 methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride CAS No. 2763779-85-5

methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride

Cat. No.: B6277141
CAS No.: 2763779-85-5
M. Wt: 177.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3N. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce amine oxides .

Scientific Research Applications

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride is utilized in several scientific research fields:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride is unique due to its specific trifluoromethyl group and hydrochloride salt form, which confer distinct chemical and physical properties. These features make it particularly valuable in medicinal chemistry and organic synthesis .

Properties

CAS No.

2763779-85-5

Molecular Formula

C5H11ClF3N

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.